![molecular formula C16H15NO3S B5654497 N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B5654497.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylthio)acetamide and related derivatives often involves multi-step reactions, starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds are synthesized through reactions with appropriate thiols or thione derivatives, leading to a variety of acetamide derivatives with potential antibacterial activity as explored in the synthesis of related compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized using spectroscopic methods such as IR, NMR, and Mass spectra. These analytical techniques confirm the structure and help in understanding the electronic and spatial configuration of the molecules, which is crucial for their biological activity. Studies like those on silylated derivatives of related acetamides provide insights into their structural integrity and potential reactivity (Nikonov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their ability to undergo various reactions such as silylation, which leads to the formation of silaheterocyclic compounds. These reactions not only demonstrate the chemical versatility of the acetamide derivatives but also highlight their potential for further chemical modifications (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of this compound in different environments. These properties are typically determined through crystallization studies and solubility tests, providing essential data for the compound's formulation and application.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are crucial for predicting the behavior of this compound in biological systems. Studies on similar compounds have shown that the determination of acidity constants (pKa values) through UV spectroscopic studies can provide valuable insights into the compound's protonation states and reactivity under physiological conditions (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(10-21-13-4-2-1-3-5-13)17-9-12-6-7-14-15(8-12)20-11-19-14/h1-8H,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLYJTZWKUZHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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